![molecular formula C22H27N5O B2383362 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902316-43-2](/img/structure/B2383362.png)

3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

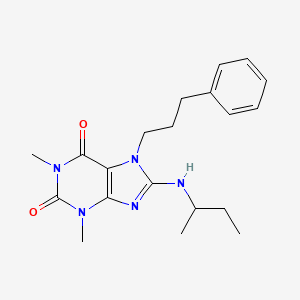

The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methyl group, a piperazinyl group, and a pyrazolopyrimidine group. These groups could potentially give the compound a variety of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrazolopyrimidine ring. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the piperazine ring might participate in reactions with acids and bases, while the methoxyphenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by factors like its molecular structure and the functional groups it contains .Scientific Research Applications

- Aza-Michael Addition Reaction : Researchers utilize this compound to functionalize pyrazolylvinyl ketones via Aza-Michael addition reactions .

- Tröger’s Base Derivatives : It plays a role in preparing cyclic amine-substituted Tröger’s base derivatives .

- α1-Adrenergic Receptor (α1-AR) Affinity : Investigating its affinity for α1-AR can provide insights into potential therapeutic applications .

- Novel Drug Design : The compound’s structure and interactions with receptors are crucial for designing novel drugs .

- Energy Calculations : Researchers analyze the energy associated with receptor-ligand interactions to understand binding mechanisms .

- Three-Step Protocol : A three-step synthetic protocol yields the compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

- Characterization Techniques : High-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) experiments confirm its structure .

- Benzothiazole Derivatives : Researchers design and synthesize structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives using this compound as a starting point .

- Triazole-Pyrimidine Derivatives : The compound contributes to the synthesis and pharmacological evaluation of novel triazole-pyrimidine derivatives .

- Yield Optimization : Researchers achieve 60–70% yield of intermediate ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Medicinal Chemistry and Drug Development

Pharmacology and Receptor-Ligand Interactions

Organic Synthesis and Characterization

Chemical Library Expansion

Pyrimidine-Based Compounds

Mechanism of Action

Target of Action

The primary targets of 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine are likely to be the monoamine neurotransmitters . This compound shares a mechanism of action with drugs of abuse such as amphetamines . It has also been suggested that it acts as a nonselective serotonin receptor agonist .

Mode of Action

3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which can lead to various physiological effects .

Biochemical Pathways

The action of 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine affects the biochemical pathways of the monoamine neurotransmitters . By inhibiting their reuptake and inducing their release, this compound can alter the balance of these neurotransmitters, potentially affecting mood, anxiety, and other aspects of brain function .

Pharmacokinetics

The pharmacokinetics of 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver and excreted through the kidneys

Result of Action

The molecular and cellular effects of 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine’s action are likely to be related to its impact on the monoamine neurotransmitters . By increasing the concentration of these neurotransmitters in the synaptic cleft, this compound can affect neuronal signaling and potentially influence various aspects of brain function .

Future Directions

properties

IUPAC Name |

3-(2-methoxyphenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O/c1-16(2)15-25-9-11-26(12-10-25)21-13-17(3)24-22-19(14-23-27(21)22)18-7-5-6-8-20(18)28-4/h5-8,13-14H,1,9-12,15H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIFZJWBHQEQGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383282.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383283.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2383284.png)

![tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate](/img/structure/B2383285.png)

![Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate](/img/structure/B2383288.png)

![Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B2383289.png)

![N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2383294.png)

![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2383298.png)

![N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2383299.png)

![N-(sec-butyl)-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2383301.png)